molecular formula C11H6N2O3 B13618759 5-(2-Cyanophenyl)-1,2-oxazole-3-carboxylic acid

5-(2-Cyanophenyl)-1,2-oxazole-3-carboxylic acid

Cat. No.: B13618759
M. Wt: 214.18 g/mol
InChI Key: YTALBTRUXVXXTL-UHFFFAOYSA-N
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Description

5-(2-Cyanophenyl)-1,2-oxazole-3-carboxylic acid is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a cyanophenyl group attached to an oxazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Cyanophenyl)-1,2-oxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyanobenzaldehyde with hydroxylamine to form the corresponding oxime, which is then cyclized to form the oxazole ring. The carboxylic acid group can be introduced through subsequent reactions, such as oxidation or carboxylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity of the final product. Catalysts and solvents are often used to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

5-(2-Cyanophenyl)-1,2-oxazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-(2-Cyanophenyl)-1,2-oxazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Cyanophenyl)quinazolin-4(3H)-one: This compound shares a similar cyanophenyl group but has a different core structure.

    2-Cyano-5-oxopentanoic acid derivatives: These compounds have a similar cyano group but differ in their overall structure and properties.

Uniqueness

5-(2-Cyanophenyl)-1,2-oxazole-3-carboxylic acid is unique due to its specific combination of functional groups and the oxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H6N2O3

Molecular Weight

214.18 g/mol

IUPAC Name

5-(2-cyanophenyl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C11H6N2O3/c12-6-7-3-1-2-4-8(7)10-5-9(11(14)15)13-16-10/h1-5H,(H,14,15)

InChI Key

YTALBTRUXVXXTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC(=NO2)C(=O)O

Origin of Product

United States

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